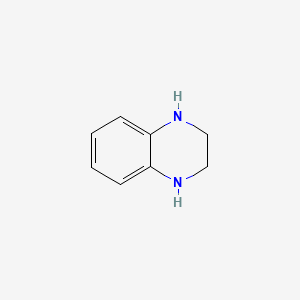










|
REACTION_CXSMILES
|
[BH4-].[Li+].[N:3]1[C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[N:6]=[CH:5][CH:4]=1.CO>O1CCCC1.CI>[NH:3]1[C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[NH:6][CH2:5][CH2:4]1 |f:0.1|
|


|
Name
|
|
|
Quantity
|
741 mg
|
|
Type
|
reactant
|
|
Smiles
|
[BH4-].[Li+]
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
|
Name
|
|
|
Quantity
|
1.93 mL
|
|
Type
|
solvent
|
|
Smiles
|
CI
|
|
Name
|
|
|
Quantity
|
1.32 g
|
|
Type
|
reactant
|
|
Smiles
|
N1=CC=NC2=CC=CC=C12
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
reactant
|
|
Smiles
|
CO
|
|
Name
|
|
|
Quantity
|
40 mL
|
|
Type
|
reactant
|
|
Smiles
|
CO
|


|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
stirred at room temperature for 10 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
STIRRING
|
|
Details
|
stirred at room temperature for 5 minutes
|
|
Duration
|
5 min
|
|
Type
|
STIRRING
|
|
Details
|
stirred for 5 minutes
|
|
Duration
|
5 min
|
|
Type
|
STIRRING
|
|
Details
|
stirring at room temperature for 30 minutes
|
|
Duration
|
30 min
|
|
Type
|
CONCENTRATION
|
|
Details
|
After the reaction mixture was concentrated
|
|
Type
|
DISSOLUTION
|
|
Details
|
the resulting residue was dissolved again in methanol
|
|
Type
|
CUSTOM
|
|
Details
|
evaporated under reduced pressure
|
|
Type
|
CUSTOM
|
|
Details
|
to remove the solvent
|
|
Type
|
ADDITION
|
|
Details
|
The resulting residue was diluted with 4M aqueous sodium hydroxide (100 ml)
|
|
Type
|
EXTRACTION
|
|
Details
|
extracted four times with chloroform
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The combined organic layers were dried over anhydrous sodium sulfate
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
CUSTOM
|
|
Details
|
to remove the desiccant
|
|
Type
|
DISTILLATION
|
|
Details
|
by distilling off the solvent under reduced pressure
|
|
Type
|
ADDITION
|
|
Details
|
The resulting residue was converted into a powder form by addition of n-hexane
|
|
Type
|
FILTRATION
|
|
Details
|
collected by filtration
|


Reaction Time |
10 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
N1CCNC2=CC=CC=C12
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.17 g | |
| YIELD: CALCULATEDPERCENTYIELD | 86% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |